molecular formula C7H13ClN2O2 B2796469 4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride CAS No. 2260932-64-5

4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride

Cat. No.: B2796469
CAS No.: 2260932-64-5
M. Wt: 192.64
InChI Key: WIDATRFESPHHHN-UHFFFAOYSA-N
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Description

4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride is a chemical compound with a molecular weight of 192.65 g/mol . It is known for its unique spirocyclic structure, which includes an oxazolidinone ring fused to a diazaspiro nonane system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of a base, such as sodium hydroxide, and may be conducted in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, amines, and spirocyclic derivatives .

Scientific Research Applications

4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxazolidinone and diazaspiro nonane systems. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Biological Activity

4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride (CAS Number: 2260932-64-5) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound is characterized by a spirocyclic structure that includes both oxazolidinone and diazaspiro nonane systems, which may contribute to its distinct chemical reactivity and biological properties.

  • Molecular Weight : 192.65 g/mol
  • Molecular Formula : C₇H₁₃ClN₂O₂
  • IUPAC Name : this compound

The synthesis of this compound typically involves the cyclization of appropriate precursors, often starting from a suitable amine and an epoxide under controlled conditions. The resulting spirocyclic structure is believed to interact with specific molecular targets, modulating enzyme or receptor activity, which is critical for its biological effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to inhibit the activity of enzymes involved in cancer cell proliferation, particularly those over-expressed in certain cancer types. For instance, the compound's interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1) has been noted, which is crucial in cancer metabolism and drug resistance .

Case Studies

Several case studies provide insights into the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial potency.
  • Cancer Cell Line Studies : In vitro tests on various cancer cell lines have shown that the compound can induce apoptosis in cancer cells, particularly through the inhibition of key signaling pathways involved in cell survival and proliferation. The IC50 values observed were promising, suggesting potential for further development as an anticancer therapeutic agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other spirocyclic compounds:

Compound NameStructureBiological Activity
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-oneStructureAntimicrobial, Anticancer
Other Spirocyclic OxazolidinonesVariesVariable activities depending on substituents

This table highlights how variations in structure can influence biological outcomes, emphasizing the unique potential of this compound.

Properties

IUPAC Name

4-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c1-5-7(2-3-8-4-7)11-6(10)9-5;/h5,8H,2-4H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDATRFESPHHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CCNC2)OC(=O)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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